molecular formula C41H37ClN6O B193138 {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol CAS No. 124751-00-4

{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol

Cat. No. B193138
Key on ui cas rn: 124751-00-4
M. Wt: 665.2 g/mol
InChI Key: ZKJNVODQIYQUNQ-UHFFFAOYSA-N
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Patent
US05153197

Procedure details

1-[(2'-(Trimethylstannyltetrazol-5-yl)-biphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole (1.046 Kg), methylene chloride (5.00 L), tetrahydrofuran (0.85 L) and 10N sodium hydroxide (192 ml) were charged to a 12 liter round-bottomed flask equipped with mechanical stirrer, condenser with N2 inlet, and thermometer. After stirring five minutes at room temperature, triphenylmethyl chloride (0.530 Kg) was added and the mixture stirred three hours. 10N Sodium hydroxide (20 ml) and additional triphenylmethyl chloride (50 g) were added and the mixture stirred overnight. Deionized (D.I.) water (3.70 L) and 10N sodium hydroxide (30 ml) were added and the phases allowed to separate. The organic phase was washed twice with 2.0 L portions of water, dried with sodium sulfate (100 g) and filtered into a 12 L round-bottomed flask equipped for distillation. Methylene chloride (~2.0 L) was distilled. Heating was discontinued and heptane (5.0 L) was added. The resulting slurry was stirred at ambient temperature over the weekend (~68 hours). The mixture was cooled to ~5° C. and the product isolated by vacuum filtration, washed with heptane (1.0 L) and dried 48 hours in in vacuo at 40°-50° C. Yield: 959.5 g, 80%. M.P.: 197°-169° C. Purity by HPLC: 99.8%.
Name
1-[(2'-(Trimethylstannyltetrazol-5-yl)-biphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole
Quantity
1.046 kg
Type
reactant
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
192 mL
Type
reactant
Reaction Step One
Quantity
0.85 L
Type
solvent
Reaction Step One
Quantity
0.53 kg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.7 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Sn]([N:5]1[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:16]2[CH:21]=[CH:20][C:19]([CH2:22][N:23]3[C:27]([CH2:28][OH:29])=[C:26]([Cl:30])[N:25]=[C:24]3[CH2:31][CH2:32][CH2:33][CH3:34])=[CH:18][CH:17]=2)=[N:8][N:7]=[N:6]1)(C)C.C(Cl)Cl.[OH-].[Na+].[C:40]1([C:46](Cl)([C:53]2[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=2)[C:47]2[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=2)[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1>O.O1CCCC1>[C:40]1([C:46]([N:5]2[C:9]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:16]3[CH:21]=[CH:20][C:19]([CH2:22][N:23]4[C:27]([CH2:28][OH:29])=[C:26]([Cl:30])[N:25]=[C:24]4[CH2:31][CH2:32][CH2:33][CH3:34])=[CH:18][CH:17]=3)=[N:8][N:7]=[N:6]2)([C:47]2[CH:48]=[CH:49][CH:50]=[CH:51][CH:52]=2)[C:53]2[CH:54]=[CH:55][CH:56]=[CH:57][CH:58]=2)[CH:41]=[CH:42][CH:43]=[CH:44][CH:45]=1 |f:2.3|

Inputs

Step One
Name
1-[(2'-(Trimethylstannyltetrazol-5-yl)-biphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole
Quantity
1.046 kg
Type
reactant
Smiles
C[Sn](C)(C)N1N=NN=C1C1=C(C=CC=C1)C1=CC=C(C=C1)CN1C(=NC(=C1CO)Cl)CCCC
Name
Quantity
5 L
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
192 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.85 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.53 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.7 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring five minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer, condenser with N2 inlet
STIRRING
Type
STIRRING
Details
the mixture stirred three hours
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to separate
WASH
Type
WASH
Details
The organic phase was washed twice with 2.0 L portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate (100 g)
FILTRATION
Type
FILTRATION
Details
filtered into a 12 L round-bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped for distillation
DISTILLATION
Type
DISTILLATION
Details
Methylene chloride (~2.0 L) was distilled
TEMPERATURE
Type
TEMPERATURE
Details
Heating
ADDITION
Type
ADDITION
Details
heptane (5.0 L) was added
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred at ambient temperature over the weekend (~68 hours)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ~5° C.
CUSTOM
Type
CUSTOM
Details
the product isolated by vacuum filtration
WASH
Type
WASH
Details
washed with heptane (1.0 L)
CUSTOM
Type
CUSTOM
Details
dried 48 hours in in vacuo at 40°-50° C
Duration
48 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=NN=C1C1=C(C=CC=C1)C1=CC=C(C=C1)CN1C(=NC(=C1CO)Cl)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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